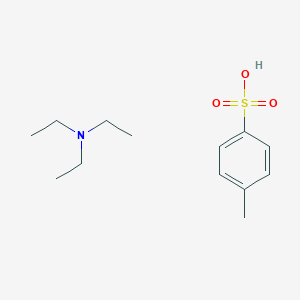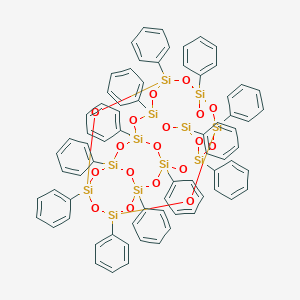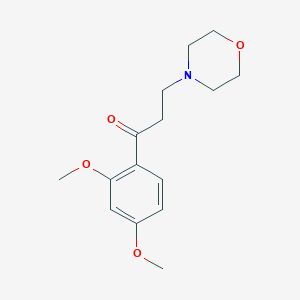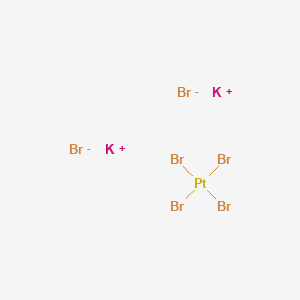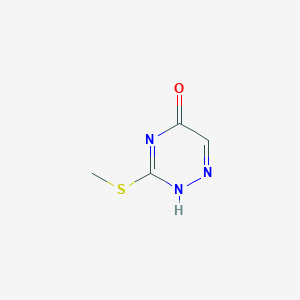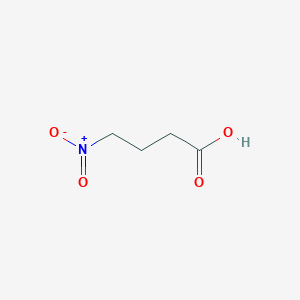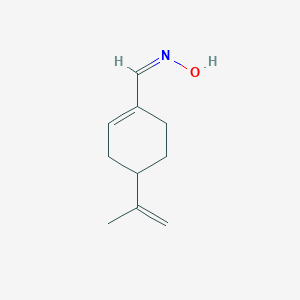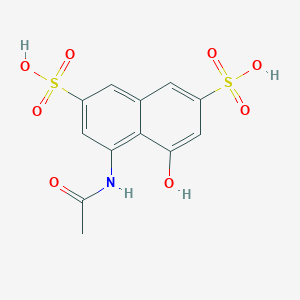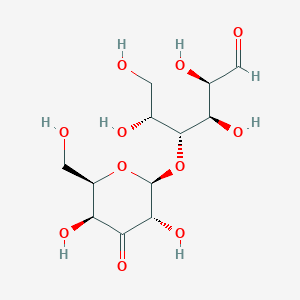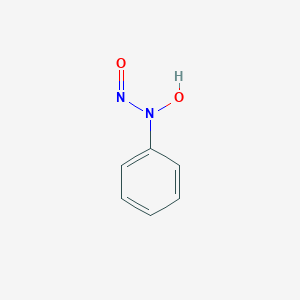
1-Hydroxy-2-oxo-1-phenylhydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hydroxy-2-oxo-1-phenylhydrazine, also known as phenylhydroxylamine, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. It is a versatile molecule that can be synthesized using different methods and has been found to exhibit interesting biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 1-Hydroxy-2-oxo-1-phenylhydrazine is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. It has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling and regulation.
Efectos Bioquímicos Y Fisiológicos
1-Hydroxy-2-oxo-1-phenylhydrazine has been found to exhibit interesting biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and protect neurons from oxidative stress. It has also been found to exhibit anti-inflammatory properties and reduce the levels of certain inflammatory cytokines in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Hydroxy-2-oxo-1-phenylhydrazine has several advantages and limitations for lab experiments. Some of the advantages include its ease of synthesis, its versatility, and its ability to exhibit interesting biochemical and physiological effects. However, some of the limitations include its potential toxicity, its instability in certain conditions, and its limited solubility in water.
Direcciones Futuras
There are several future directions for research on 1-Hydroxy-2-oxo-1-phenylhydrazine. Some of the areas that could be explored include:
1. Further studies on its anticancer properties and potential use in cancer therapy.
2. Studies on its potential use as an antibacterial and antifungal agent.
3. Further studies on its neuroprotective properties and potential use in neurodegenerative diseases.
4. Studies on its potential use as an anti-inflammatory agent.
5. Studies on its potential use in drug delivery systems.
Conclusion:
In conclusion, 1-Hydroxy-2-oxo-1-phenylhydrazine is a versatile molecule that has been extensively studied for its potential applications in various scientific fields. It exhibits interesting biochemical and physiological effects and has several advantages and limitations for lab experiments. Further research is needed to fully understand its mechanism of action and explore its potential applications in different fields.
Métodos De Síntesis
The synthesis of 1-Hydroxy-2-oxo-1-phenylhydrazine can be achieved using different methods. One of the most common methods involves the reaction of phenylhydrazine with nitrous acid. This method results in the formation of a diazonium salt, which is then reduced to form the desired compound. Another method involves the reaction of phenylhydrazine with hydroxylamine hydrochloride in the presence of sodium acetate. This method results in the formation of 1-Hydroxy-2-oxo-1-phenylhydrazine in high yields.
Aplicaciones Científicas De Investigación
1-Hydroxy-2-oxo-1-phenylhydrazine has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit interesting biochemical and physiological effects, making it a promising molecule for further research. Some of the scientific research applications of 1-Hydroxy-2-oxo-1-phenylhydrazine include:
1. Cancer Research: 1-Hydroxy-2-oxo-1-phenylhydrazine has been found to exhibit anticancer properties. It has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells.
2. Antibacterial and Antifungal Activities: 1-Hydroxy-2-oxo-1-phenylhydrazine has been found to exhibit antibacterial and antifungal activities. It has been shown to inhibit the growth of bacteria and fungi.
3. Neuroprotective Properties: 1-Hydroxy-2-oxo-1-phenylhydrazine has been found to exhibit neuroprotective properties. It has been shown to protect neurons from oxidative stress and prevent neuronal damage.
Propiedades
Número CAS |
148-97-0 |
|---|---|
Nombre del producto |
1-Hydroxy-2-oxo-1-phenylhydrazine |
Fórmula molecular |
C6H6N2O2 |
Peso molecular |
138.12 g/mol |
Nombre IUPAC |
(Z)-hydroxyimino-oxido-phenylazanium |
InChI |
InChI=1S/C6H6N2O2/c9-7-8(10)6-4-2-1-3-5-6/h1-5,9H/b8-7- |
Clave InChI |
DAHPIMYBWVSMKQ-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC=C(C=C1)N(N=O)O |
SMILES |
C1=CC=C(C=C1)[N+](=NO)[O-] |
SMILES canónico |
C1=CC=C(C=C1)N(N=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(Benzyloxy)carbonyl]histidyltyrosine](/img/structure/B93734.png)
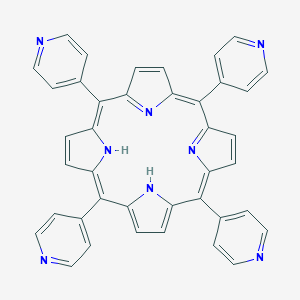

![2-Cyclohexyl-N-[3-(diethylamino)propyl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B93738.png)
